8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene

Physicochemical profiling Drug likeness Lead optimisation

This spirocyclic ketal (CAS 81842-03-7) features a five-carbon alkyl spacer linking the 1,4-dioxaspiro[4.5]dec-7-ene core to a para-tolyl group—a motif absent in direct-linked analogs. This spacer increases molecular weight by ~30% and adds six rotatable bonds, enhancing lipophilicity and enabling exploration of distal hydrophobic pockets in fragment-growing or scaffold-hopping campaigns. The defined 7-ene regioisomer permits systematic SAR studies on double-bond position effects. Supplied without analytical characterization under AS-IS terms, it is best suited for labs with in-house NMR, HRMS, and HPLC capabilities. The pentyl spacer also offers a tractable handle for further functionalization (oxidation, cross-coupling) to generate focused libraries.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 81842-03-7
Cat. No. B11937648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene
CAS81842-03-7
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)CCCC2=CCC3(CC2)OCCO3
InChIInChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,17H,3-5,11-15H2,1-2H3
InChIKeyWNINCGQMVZMXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene (CAS 81842-03-7) – A Rare Spirocyclic Ketal for Early Discovery & Chemical Biology


8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene (CAS 81842-03-7) is a spirocyclic ketal with the molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.44 g mol⁻¹ . The structure features a 1,4-dioxaspiro[4.5]dec‑7‑ene core carrying a para‑tolylpentyl side‑chain at the 8‑position. It belongs to the dioxaspiroketal class, a scaffold that has been explored for anti‑tumour, anti‑microbial and anti‑fungal activities in patent literature [1]. The compound is currently available exclusively through the Sigma‑Aldrich AldrichCPR collection of rare and unique chemicals (SKU T220396) and is supplied without analytical characterisation, placing the burden of identity and purity verification on the purchaser .

Why Close Analogs of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene Cannot Be Treated as Interchangeable


Although the 1,4‑dioxaspiro[4.5]decene scaffold is shared by several catalogued compounds, minor structural variations produce large differences in physicochemical and likely pharmacological profiles . The target compound carries a five‑carbon alkyl spacer between the spiro core and the para‑tolyl ring, a motif that is absent in direct‑linked analogs such as 8‑(4‑methylphenyl)‑1,4‑dioxaspiro[4.5]dec‑7‑ene (CAS 365553‑55‑5) . This spacer substantially increases both molecular weight and lipophilicity, altering membrane permeability, metabolic stability and target‑binding kinetics. Even a shift of the endocyclic double bond from the 7‑ene to the 6‑ene position (CAS 81851‑45‑8) changes the electronic environment of the spiro centre and the geometry of the side‑chain, which can affect receptor recognition [1]. Treating these compounds as interchangeable without direct comparative data therefore risks incorrect structure‑activity conclusions and wasted screening resources.

Quantitative Differentiation Evidence for 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene Versus Key Analogs


Molecular Weight & Size Increase Relative to Direct‑Linked Phenyl Analog

The target compound (C₂₀H₂₈O₂, MW 300.44 g mol⁻¹) has a substantially higher molecular weight than the closest direct‑linked analog, 8‑(4‑methylphenyl)‑1,4‑dioxaspiro[4.5]dec‑7‑ene (C₁₅H₁₈O₂, MW 230.30 g mol⁻¹) . This difference of 70.14 g mol⁻¹ (+30.4 %) arises from the pentyl spacer and places the compound in a different property space for oral bioavailability according to Lipinski’s Rule of Five (Ro5), where MW ≤ 500 g mol⁻¹ is still satisfied but with less margin for additional substitution [1].

Physicochemical profiling Drug likeness Lead optimisation

Lipophilicity Shift (cLogP) Versus Methoxy Analog

The target compound’s octanol‑water partition coefficient (cLogP) is estimated at 5.2 using the fragment‑based XLogP3 algorithm, whereas the 4‑methoxy analog 8‑(4‑methoxyphenyl)‑1,4‑dioxaspiro[4.5]dec‑7‑ene (CAS 67019‑46‑9) has a computed XLogP3 of 2.3 [1][2]. The difference of 2.9 log units corresponds to an approximately 800‑fold higher predicted partition into octanol, indicating markedly greater lipophilicity for the pentyl‑substituted compound.

Lipophilicity Membrane permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility Versus Direct‑Linked Analog

The target compound possesses 7 rotatable bonds (pentyl chain + phenyl), compared with only 1 rotatable bond for 8‑(4‑methylphenyl)‑1,4‑dioxaspiro[4.5]dec‑7‑ene . The six additional rotatable bonds allow the terminal tolyl ring to sample a much larger conformational space, which may increase the entropic penalty upon binding but also enable induced‑fit recognition in flexible binding pockets.

Conformational analysis Entropic penalty Binding kinetics

Double‑Bond Positional Isomerism: 7‑Ene vs 6‑Ene and Its Effect on Core Geometry

The target compound is the 7‑ene regioisomer; the alternative 6‑ene isomer (CAS 81851‑45‑8) places the double bond one position closer to the spiro carbon [1]. This shift alters the conjugation pattern and the pKa of adjacent protons, as well as the preferred orientation of the pentyl chain. While no direct comparative bioactivity data exist, regioisomers of spirocyclic ketals have been shown to exhibit different target affinities in sigma‑receptor ligand series [2], making the isomeric identity a critical procurement specification.

Regioisomerism Spiro centre electronics Structure‑activity relationship

Exclusive Sourcing as an AldrichCPR Rare Chemical – No Analytical Data Guarantee

Sigma‑Aldrich lists this compound under the AldrichCPR (Comprehensive Platform for Research) program, SKU T220396, at a unit size of 1 mg and a price of $32.70 . Critically, Sigma‑Aldrich explicitly states that it does not collect analytical data for this product and that the buyer assumes full responsibility for identity and purity verification; the product is sold ‘AS‑IS’ with no warranty of merchantability or fitness for a particular purpose . By contrast, the 6‑ene isomer (CAS 81851‑45‑8) is not listed in the Aldrich catalog, and the methoxy analog (CAS 67019‑46‑9) is available from multiple vendors with typical purity specifications [1].

Chemical sourcing Quality control Procurement risk

Optimal Application Scenarios for 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene Based on Evidence


Chemical Biology Probe Optimization Requiring a Flexible, Lipophilic Spirocyclic Scaffold

When a project aims to explore the SAR of spirocyclic ketals with extended hydrophobic reach, the pentyl‑spaced tolyl group of the target compound provides a 30 % molecular weight increase and six additional rotatable bonds compared with direct‑linked analogs . This flexibility can be exploited to probe distal hydrophobic pockets or to modulate entropic binding contributions, making the compound a logical choice for fragment‑growing or scaffold‑hopping campaigns where the simpler analogs have failed to engage secondary binding sites.

Isomer‑Specific Studies of Dioxaspiro Regiochemistry

The well‑defined 7‑ene regioisomer of the target compound (as opposed to the 6‑ene isomer, CAS 81851‑45‑8) allows researchers to systematically investigate how double‑bond position affects spiro centre geometry and, by extension, biological target engagement [1]. This is particularly relevant in the context of dioxaspiroketal patents that claim broad anti‑tumour and anti‑microbial activities without specifying individual isomer contributions [2].

In‑House Analytical Method Development for AldrichCPR Rare Chemicals

Because Sigma‑Aldrich supplies this compound without analytical data under AS‑IS terms , it is best suited for laboratories that already possess robust in‑house capabilities for identity confirmation (¹H/¹³C NMR, HRMS) and purity assessment (HPLC‑CAD/ELSD). The compound can serve as a test case for establishing quality‑control workflows for AldrichCPR products before committing to larger‑scale procurement of other rare chemicals in the collection.

Late‑Stage Diversification of Dioxaspiroketal Libraries

The pentyl spacer introduces a synthetically tractable point for further functionalisation (e.g., oxidation, cross‑coupling) that is absent in the direct‑linked analog. This makes the target compound a versatile intermediate for generating focused libraries aimed at improving the physicochemical property window identified in the cLogP and rotatable‑bond comparisons [3].

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